2-(Allylsulfanyl)-5-phenylpyrimidine
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Overview
Description
2-(Allylsulfanyl)-5-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with an allylsulfanyl group at the second position and a phenyl group at the fifth position. Pyrimidines are known for their wide range of biological activities and are often found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-5-phenylpyrimidine typically involves the reaction of 2-chloropyrimidine with allyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where 2-(allylsulfanyl)pyrimidine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-5-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the allylsulfanyl group, yielding 5-phenylpyrimidine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the allylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: 5-phenylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Allylsulfanyl)-5-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-5-phenylpyrimidine involves its interaction with specific molecular targets. The allylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The exact molecular pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(Allylsulfanyl)-5-phenylpyrimidine can be compared with other similar compounds, such as:
2-(Methylsulfanyl)-5-phenylpyrimidine: Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.
2-(Allylsulfanyl)-4-phenylpyrimidine: Similar structure but with the phenyl group at the fourth position.
2-(Allylsulfanyl)-5-(4-methylphenyl)pyrimidine: Similar structure but with a methyl-substituted phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-phenyl-2-prop-2-enylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-2-8-16-13-14-9-12(10-15-13)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKQOCUSMSJMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(C=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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